molecular formula C13H9N3O B14046011 2-(Pyridin-4-YL)-1,7-naphthyridin-4-OL

2-(Pyridin-4-YL)-1,7-naphthyridin-4-OL

Katalognummer: B14046011
Molekulargewicht: 223.23 g/mol
InChI-Schlüssel: XTRUWCDXINKTPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Pyridin-4-YL)-1,7-naphthyridin-4-OL is a heterocyclic compound that contains both pyridine and naphthyridine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-YL)-1,7-naphthyridin-4-OL typically involves the reaction of pyridine derivatives with naphthyridine precursors. One common method involves the use of ethyl 2-cyano group-2-(pyridin-4-yl) acetic ester, which is reacted with dimethyl sulfoxide (DMSO) and lithium chloride at 160°C for 90 minutes. The reaction mixture is then poured into water, and the resulting solid is filtered and dried to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Pyridin-4-YL)-1,7-naphthyridin-4-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyridine or naphthyridine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine N-oxides, while reduction may produce reduced derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

2-(Pyridin-4-YL)-1,7-naphthyridin-4-OL has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Pyridin-4-YL)-1,7-naphthyridin-4-OL involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Pyridin-4-YL)-1,7-naphthyridin-4-OL is unique due to its specific combination of pyridine and naphthyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C13H9N3O

Molekulargewicht

223.23 g/mol

IUPAC-Name

2-pyridin-4-yl-1H-1,7-naphthyridin-4-one

InChI

InChI=1S/C13H9N3O/c17-13-7-11(9-1-4-14-5-2-9)16-12-8-15-6-3-10(12)13/h1-8H,(H,16,17)

InChI-Schlüssel

XTRUWCDXINKTPC-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=CC=C1C2=CC(=O)C3=C(N2)C=NC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.